molecular formula C8H11N3O2S B2755607 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 900719-58-6

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2755607
CAS No.: 900719-58-6
M. Wt: 213.26
InChI Key: RTIJGQFBEMEDKD-UHFFFAOYSA-N
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Description

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 899948-31-3) is a chemical compound with the molecular formula C11H15N3O2S and a molecular weight of 253.32 g/mol . It features a dihydropyrimidinone core, a structure of high interest in modern drug discovery. While specific biological data for this exact molecule may be limited, it shares a core scaffold with compounds that have demonstrated significant potential in scientific research. Recent studies on analogs containing the 4-ethyl-6-oxo-1,6-dihydropyrimidine moiety have revealed promising biological activities. These related compounds have been designed and synthesized as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is a validated target in oncology for its role in controlling cell proliferation and apoptosis . Furthermore, closely related molecular frameworks, specifically 5-cyano-6-oxo-4-substituted phenyl-1,6-dihydropyrimidine scaffolds hybridized through a thioacetamide linker, have shown strong, broad-spectrum antimicrobial efficacy. Such compounds are active against various Gram-positive and Gram-negative bacteria, including K. pneumoniae and P. aeruginosa , and exhibit anti-virulence activity by suppressing microbial biofilm formation . This makes this compound a valuable building block for researchers in medicinal chemistry, particularly for the synthesis and optimization of new leads for anticancer and antimicrobial applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-2-5-3-7(13)11-8(10-5)14-4-6(9)12/h3H,2,4H2,1H3,(H2,9,12)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIJGQFBEMEDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The reaction conditions include room temperature and moderate yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide exhibits notable anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

  • Case Study : A study on derivatives of this compound showed selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involved induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

The compound's thioether linkage suggests potential antimicrobial properties. Preliminary investigations have shown that it can inhibit the growth of common pathogens:

  • Research Findings : In vitro tests revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 256 µg/mL.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression:

  • Enzyme Targeting : Similar compounds have been reported to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its biological effects. Detailed studies on the exact molecular pathways are still ongoing .

Comparison with Similar Compounds

Key Observations :

Acetamide Side Chain: Bulky aryl groups (e.g., 4-phenoxyphenyl) lower yields compared to simpler substituents (e.g., benzyl), likely due to steric hindrance during alkylation .

Table 2: Bioactivity Profiles of Selected Analogues

Compound Name Biological Activity Mechanism/Results Reference
Hit15 Dual antiviral/anti-inflammatory 43% inhibition of pseudovirus infection (10 µM); suppressed superoxide anion generation and elastase release in neutrophils
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide Carbonic anhydrase inhibition Moderate inhibition of CA II and XII isoforms (IC₅₀ ~50–100 nM)
2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-benzylacetamide Anticonvulsant (inferred) Structural similarity to anticonvulsant pyrimidines; no direct data reported
This compound Theoretical applications Predicted enzyme inhibition or antiviral activity due to ethyl group’s lipophilicity; requires empirical validation [Extrapolated]

Key Insights :

  • Antiviral Potential: Hit15’s sulfonyl and methoxyphenyl groups enhance its dual-action profile, suggesting that analogous substitutions on this compound could yield similar efficacy .
  • Enzyme Inhibition: The 4-amino variant’s activity against carbonic anhydrase isoforms highlights the role of polar substituents in targeting metalloenzymes .

Biological Activity

2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N2O3S
  • Molecular Weight : 214.24 g/mol
  • CAS Number : 643749-97-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial, anticancer, anti-inflammatory, and other therapeutic areas.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of thiourea compounds, including those similar to this compound, demonstrate MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .
Bacterial StrainInhibition Zone Diameter (mm)MIC (µg/mL)
E. faecalis2940
P. aeruginosa2450
S. typhi3045
K. pneumoniae1950

Anticancer Activity

The compound has shown promising results in cancer research:

  • IC50 Values : Various thiourea derivatives have demonstrated IC50 values ranging from 3 to 14 µM against different cancer cell lines, indicating significant cytotoxic effects . Notably, the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in tumors, was highlighted with an IC50 of approximately 8.1 µM .
Cancer Cell LineIC50 (µM)
Breast Cancer (MCF7)1.50
Pancreatic Cancer7 - 20
Prostate Cancer<20

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects:

  • Cytokine Inhibition : Compounds derived from similar structures have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha significantly .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The inhibition of LDH suggests a potential mechanism for reducing metabolic activity in cancer cells.
  • Cytokine Modulation : The ability to modulate inflammatory cytokines indicates a pathway through which this compound could alleviate inflammation-related diseases.

Case Studies

  • Anticancer Efficacy : A study involving the treatment of human leukemia cell lines with thiourea derivatives showed a marked decrease in cell viability and alterations in cell cycle progression, suggesting apoptosis induction .
  • Antimicrobial Testing : Another investigation focused on evaluating the antibacterial properties against multi-drug resistant strains demonstrated comparable efficacy to standard antibiotics like ceftriaxone .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via alkylation of a pyrimidinone intermediate with 2-chloroacetamide derivatives. For example, 6-methyl-2-thioxo-dihydropyrimidin-4-one (prepared from thiourea and acetoacetic ester) reacts with chloroacetamides in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) to form the thioether linkage . Multi-step protocols may involve temperature-controlled condensation, solvent optimization (e.g., DMF or DMSO), and purification via recrystallization or chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR spectroscopy : Confirms structural features (e.g., ethyl group δ ~1.2–1.4 ppm, pyrimidine NH ~12.5 ppm) and purity .
  • Mass spectrometry (LCMS) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • Elemental analysis : Ensures stoichiometric consistency (C, H, N, S percentages) .

Q. What functional groups influence its reactivity in biological systems?

  • Methodology : The thioether (-S-) and acetamide (-NHCO-) groups enhance hydrogen bonding and hydrophobic interactions with biological targets. In vitro assays (e.g., enzyme inhibition studies) paired with structural analogs suggest these moieties contribute to antimicrobial or anti-inflammatory activity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction) predict intermediates and transition states. ICReDD’s framework integrates computational data with experimental validation to streamline solvent selection, catalyst use, and temperature control, reducing trial-and-error approaches .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) alter bioactivity?

  • Methodology : Compare analogs (e.g., 4-methyl vs. 4-ethyl pyrimidine derivatives) via:

  • Docking simulations : To assess binding affinity differences to target enzymes .
  • In vitro assays : Measure IC50 values against bacterial strains or inflammatory markers .
  • SAR analysis : Correlate substituent electronic effects (e.g., electron-donating ethyl) with activity trends .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodology :

  • Dose-response studies : Identify non-linear activity patterns or cytotoxicity thresholds .
  • Metabolic stability assays : Test if rapid degradation (e.g., via hydrolysis of the thioether) masks true efficacy .
  • Crystallography : Resolve binding mode discrepancies (e.g., acetamide orientation in active sites) .

Q. What strategies prevent degradation of sensitive functional groups during synthesis?

  • Methodology :

  • Protecting groups : Temporarily shield reactive sites (e.g., acetylation of NH in pyrimidine) .
  • Low-temperature reactions : Minimize thermal decomposition of thioether linkages .
  • Inert atmospheres : Use nitrogen/argon to avoid oxidation of sulfur moieties .

Methodological Challenges

Q. How to design comparative studies with structurally similar compounds?

  • Methodology :

  • Select analogs : Focus on derivatives with variations in the pyrimidine ring (e.g., 4-ethyl vs. 4-methyl) or acetamide substituents .
  • Controlled assays : Use identical experimental conditions (e.g., pH, solvent) to isolate substituent effects .
  • Data normalization : Express activity relative to a common reference compound (e.g., ciprofloxacin for antimicrobial studies) .

Q. What experimental controls are essential for validating target interactions?

  • Methodology :

  • Negative controls : Include assays without the compound or with inactive analogs .
  • Positive controls : Use known inhibitors/agonists (e.g., ibuprofen for anti-inflammatory assays) .
  • Blinding protocols : Minimize bias in data interpretation .

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